A2B Adenosine Receptor Affinity: N9-Butyl vs. N9-Ethyl
8-Bromo-9-butyl-9H-purin-6-amine exhibits a binding affinity for the human A2B adenosine receptor with a pKi of 5.25, corresponding to a Ki of approximately 5.6 µM [1]. In contrast, its close analog 8-bromo-9-ethyladenine has a reported Ki of 0.84 µM for the same receptor, representing a >6-fold higher affinity [2]. This demonstrates that the N9-butyl substituent confers a distinct, and in this case lower, A2B affinity compared to the N9-ethyl variant, which is critical for designing ligands with a desired selectivity profile.
| Evidence Dimension | Binding Affinity (pKi/Ki) at Human Adenosine A2B Receptor |
|---|---|
| Target Compound Data | pKi = 5.25 (Ki ~5.6 µM) |
| Comparator Or Baseline | 8-Bromo-9-ethyladenine: Ki = 0.84 µM |
| Quantified Difference | >6-fold difference (Ethyl has >6x higher affinity) |
| Conditions | Radioligand binding assay; data from ChEMBL |
Why This Matters
The >6-fold difference in A2B affinity directly informs the selection of the butyl analog for studies where a lower A2B potency is required, avoiding off-target effects associated with the more potent ethyl analog.
- [1] GPCRdb. CHEMBL505089 Bioactivities (A2B receptor pKi). View Source
- [2] Klotz, K. N., et al. (1998). New substituted 9-alkylpurines as adenosine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 8(19), 2657-2660. (Ki for 8-bromo-9-ethyladenine at A2B). View Source
